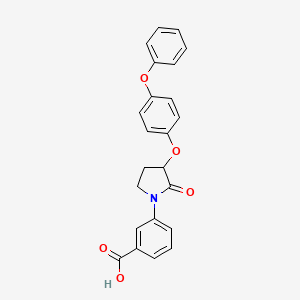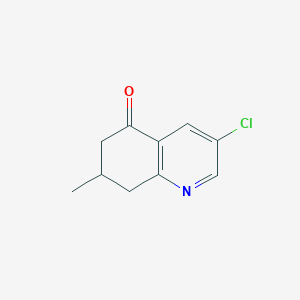
3-Chloro-7-methyl-7,8-dihydroquinolin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-7-methyl-7,8-dihydroquinolin-5(6H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chlorine atom at the 3rd position and a methyl group at the 7th position, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-methyl-7,8-dihydroquinolin-5(6H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 3-chloroaniline and 2-methylacetoacetate, the compound can be synthesized through a series of steps including condensation, cyclization, and oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-7-methyl-7,8-dihydroquinolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The chlorine atom at the 3rd position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.
Scientific Research Applications
3-Chloro-7-methyl-7,8-dihydroquinolin-5(6H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-7-methyl-7,8-dihydroquinolin-5(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
7-Methylquinoline: A derivative with a methyl group at the 7th position but lacking the chlorine atom.
Uniqueness
3-Chloro-7-methyl-7,8-dihydroquinolin-5(6H)-one is unique due to the presence of both a chlorine atom and a methyl group, which can significantly influence its chemical reactivity and biological activity compared to other quinoline derivatives.
Properties
CAS No. |
103968-50-9 |
|---|---|
Molecular Formula |
C10H10ClNO |
Molecular Weight |
195.64 g/mol |
IUPAC Name |
3-chloro-7-methyl-7,8-dihydro-6H-quinolin-5-one |
InChI |
InChI=1S/C10H10ClNO/c1-6-2-9-8(10(13)3-6)4-7(11)5-12-9/h4-6H,2-3H2,1H3 |
InChI Key |
CIIDTXAFHBRXSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C=C(C=N2)Cl)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-4-carboxamide](/img/structure/B12882197.png)
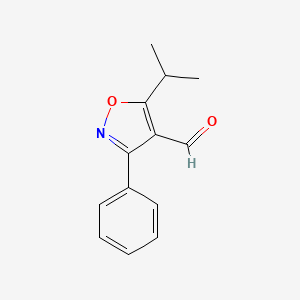
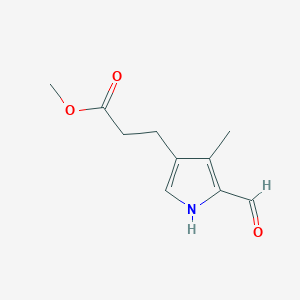
![Diethyl 1-methyl-4,7-dioxo-1,4,5,6,7,8-hexahydropyrrolo[2,3-b]azepine-3,5-dicarboxylate](/img/structure/B12882217.png)
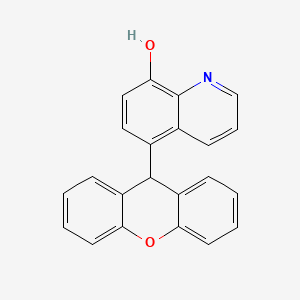
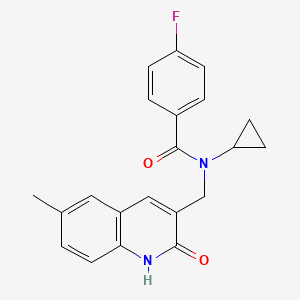
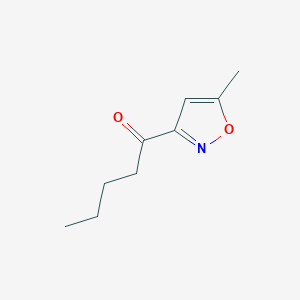

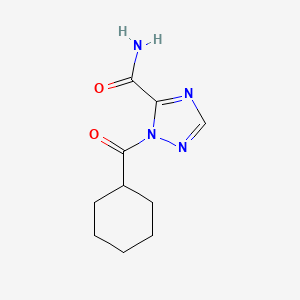


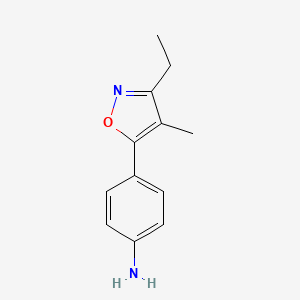
![(L-Alaninato-O,O')[N-cyano-N'-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]-N''-methylguanidine-NN]hydroxy copper](/img/structure/B12882267.png)
